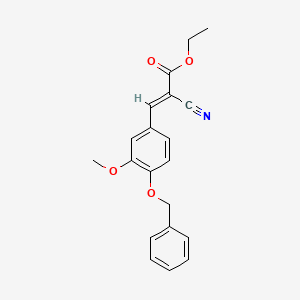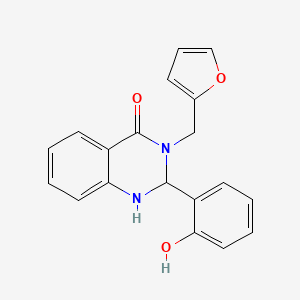![molecular formula C19H19ClN2O4 B10896134 3-{(2Z)-2-[3-chloro-5-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}benzoic acid](/img/structure/B10896134.png)
3-{(2Z)-2-[3-chloro-5-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-{(Z)-1-[4-(ALLYLOXY)-3-CHLORO-5-ETHOXYPHENYL]METHYLIDENE}HYDRAZINO)BENZOIC ACID is a complex organic compound characterized by its unique chemical structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-{(Z)-1-[4-(ALLYLOXY)-3-CHLORO-5-ETHOXYPHENYL]METHYLIDENE}HYDRAZINO)BENZOIC ACID typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Allyloxy Group:
Chlorination and Ethoxylation: The aromatic ring is then chlorinated and ethoxylated to introduce the chloro and ethoxy substituents.
Hydrazone Formation: The key step involves the formation of the hydrazone linkage by reacting the aldehyde or ketone precursor with hydrazine.
Final Coupling: The final step involves coupling the hydrazone intermediate with benzoic acid under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-{(Z)-1-[4-(ALLYLOXY)-3-CHLORO-5-ETHOXYPHENYL]METHYLIDENE}HYDRAZINO)BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where substituents on the aromatic ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Conditions for substitution reactions may include the use of strong acids or bases, depending on the nature of the substituent being introduced.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
3-(2-{(Z)-1-[4-(ALLYLOXY)-3-CHLORO-5-ETHOXYPHENYL]METHYLIDENE}HYDRAZINO)BENZOIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be used in the study of biological pathways and as a probe for investigating enzyme activities.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 3-(2-{(Z)-1-[4-(ALLYLOXY)-3-CHLORO-5-ETHOXYPHENYL]METHYLIDENE}HYDRAZINO)BENZOIC ACID exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydrazinobenzoic Acid: Shares the hydrazino and benzoic acid moieties but lacks the allyloxy, chloro, and ethoxy substituents.
2-(Allyloxy)arylaldehydes: Contains the allyloxy group but differs in the overall structure and functional groups.
Uniqueness
3-(2-{(Z)-1-[4-(ALLYLOXY)-3-CHLORO-5-ETHOXYPHENYL]METHYLIDENE}HYDRAZINO)BENZOIC ACID is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C19H19ClN2O4 |
|---|---|
Poids moléculaire |
374.8 g/mol |
Nom IUPAC |
3-[(2Z)-2-[(3-chloro-5-ethoxy-4-prop-2-enoxyphenyl)methylidene]hydrazinyl]benzoic acid |
InChI |
InChI=1S/C19H19ClN2O4/c1-3-8-26-18-16(20)9-13(10-17(18)25-4-2)12-21-22-15-7-5-6-14(11-15)19(23)24/h3,5-7,9-12,22H,1,4,8H2,2H3,(H,23,24)/b21-12- |
Clé InChI |
LKIQYZGXMMALJV-MTJSOVHGSA-N |
SMILES isomérique |
CCOC1=C(C(=CC(=C1)/C=N\NC2=CC=CC(=C2)C(=O)O)Cl)OCC=C |
SMILES canonique |
CCOC1=C(C(=CC(=C1)C=NNC2=CC=CC(=C2)C(=O)O)Cl)OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1,3-benzothiazol-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B10896051.png)

![(5Z)-5-{[1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B10896071.png)
![4-{[(E)-{3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]amino}-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10896076.png)
![N'-[(E)-(3-chlorophenyl)methylidene]-2-[(4-iodo-2-methylphenyl)amino]butanehydrazide](/img/structure/B10896077.png)
![ethyl {4-bromo-2-[(E)-(3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate](/img/structure/B10896081.png)
![2-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B10896087.png)
![4-[(4-chlorophenyl)carbonyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10896095.png)
![2-iodo-6-methoxy-4-{(Z)-[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}phenyl benzoate](/img/structure/B10896101.png)
![N-[2-(1H-imidazol-4-yl)ethyl]-2-methylbenzamide](/img/structure/B10896105.png)
![Methyl 2-{4-[(4-fluorophenoxy)methyl]phenyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B10896109.png)

![1-(2,3-Dimethoxybenzyl)-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B10896116.png)
![2-{4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}-4-methylquinoline](/img/structure/B10896133.png)
